molecular formula C16H16N2O2 B3423093 4-Dimethylamino-4'-nitrostilbene CAS No. 2844-15-7

4-Dimethylamino-4'-nitrostilbene

Cat. No.: B3423093
CAS No.: 2844-15-7
M. Wt: 268.31 g/mol
InChI Key: NVLSIZITFJRWPY-ONEGZZNKSA-N
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Description

4-Dimethylamino-4’-nitrostilbene is an organic compound that belongs to the class of stilbenes. Stilbenes are compounds characterized by a 1,2-diphenylethylene structure. This particular compound is known for its “push-pull” electronic properties, where the dimethylamino group acts as an electron donor and the nitro group as an electron acceptor. This unique arrangement makes it a compelling subject for research in various fields, including photochemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Dimethylamino-4’-nitrostilbene can be synthesized through a multi-step process involving the following key steps:

    Nitration of Stilbene: The initial step involves the nitration of stilbene to introduce the nitro group. This is typically achieved using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.

Industrial Production Methods

In industrial settings, the production of 4-Dimethylamino-4’-nitrostilbene may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-Dimethylamino-4’-nitrostilbene undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce amino derivatives .

Scientific Research Applications

4-Dimethylamino-4’-nitrostilbene has a wide range of applications in scientific research:

    Photochemistry: Due to its strong push-pull electronic properties, it is used in studies related to photoisomerization and fluorescence.

    Materials Science: The compound is utilized in the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices.

    Biological Probes: It serves as a fluorescent probe for detecting various biological molecules and microplastics in environmental samples.

    Chemical Sensors: The compound’s sensitivity to changes in its environment makes it suitable for use in chemical sensors

Mechanism of Action

The mechanism of action of 4-Dimethylamino-4’-nitrostilbene involves its ability to undergo photoexcitation. Upon absorbing light, the compound transitions to an excited state, leading to significant charge transfer between the electron donor (dimethylamino group) and the electron acceptor (nitro group). This charge transfer results in fluorescence and other photophysical properties that are sensitive to the surrounding environment .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Dimethylamino-4’-nitrostilbene stands out due to its strong push-pull electronic properties, making it highly effective in applications requiring significant charge transfer. Its sensitivity to environmental changes also makes it a valuable tool in various scientific research fields .

Properties

IUPAC Name

N,N-dimethyl-4-[(E)-2-(4-nitrophenyl)ethenyl]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O2/c1-17(2)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(19)20/h3-12H,1-2H3/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVLSIZITFJRWPY-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6049303
Record name 1,4-Dimethylamino-4-nitrostilbene
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Molecular Weight

268.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Powder; [Acros Organics MSDS]
Record name 4-Dimethylamino-4'-nitrostilbene
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CAS No.

4584-57-0, 2844-15-7
Record name 4-Dimethylamino-4'-nitrostilbene
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Record name Benzenamine, N,N-dimethyl-4-[2-(4-nitrophenyl)ethenyl]-
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Record name 1,4-Dimethylamino-4-nitrostilbene
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Record name 4-Dimethylamino-4'-nitrostilbene
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Record name 4-Dimethylamino-4'-nitrostilbene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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